molecular formula C11H12N4O2 B3065836 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester CAS No. 62469-98-1

5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester

Cat. No.: B3065836
CAS No.: 62469-98-1
M. Wt: 232.24 g/mol
InChI Key: KQCSAVBJPLAVIG-UHFFFAOYSA-N
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Description

5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester is a triazole derivative characterized by a phenylamino substituent at position 5 of the triazole ring and an ethyl ester group at position 2. This compound belongs to a class of heterocyclic molecules with significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-anilino-2H-triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)9-10(14-15-13-9)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCSAVBJPLAVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNN=C1NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507312
Record name Ethyl 5-anilino-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62469-98-1
Record name Ethyl 5-anilino-2H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization with sodium azide to form the triazole ring. The reaction conditions often include refluxing in a solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Functionalization at the Ester Group

The ethyl ester moiety undergoes hydrolysis and subsequent derivatization:

  • Hydrolysis : Treatment with aqueous HCl or NaOH converts the ester to the carboxylic acid.

  • Acyl chloride formation : Reaction with SOCl₂ yields the acyl chloride, enabling peptide coupling (e.g., with (S)-alanine methyl ester) .

Reaction Reagents/Conditions Product
Ester hydrolysis6M HCl, reflux, 4 hours5-(Phenylamino)-1H-triazole-4-carboxylic acid
Acyl chloride synthesisSOCl₂, DMF (cat.), 60°C, 2hTriazole-4-carbonyl chloride

Reactivity at the 5-Phenylamino Position

The aniline-type NH group exhibits limited nucleophilicity but participates in:

  • Acylation : Reacts with acetic anhydride or benzoyl chloride to form N-acylated derivatives (e.g., compounds 34 and 35 in ).

  • Boc protection/deprotection : The amino group is protected using Boc anhydride and deprotected with TFA for further functionalization .

Reaction Reagents Yield
AcetylationAc₂O, DMAP, DMF58%
Boc protectionBoc₂O, DIPEA, CH₂Cl₂88%

Dimroth Rearrangement

Under thermal or basic conditions, the compound undergoes a Dimroth rearrangement (ring-opening and re-closing), converting the 5-phenylamino group to a benzylamino substituent . This rearrangement is solvent- and substituent-dependent.

Rearrangement Conditions Product Yield
Refluxing ethanol, 6 hours5-Benzylamino-1-phenyl-1H-triazole-4-carboxylate33%

Key Research Findings

  • Regioselectivity : The triazole’s substitution pattern directs reactivity, with the ester group enabling diversification at C4 and the phenylamino group at C5 .

  • Stability : The compound is stable under standard peptide synthesis conditions but susceptible to rearrangement under prolonged heating .

Scientific Research Applications

5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent (Position 5) R Group (Position 1) Molecular Formula Molecular Weight Key Biological Activity/Application Reference
Target Compound Phenylamino Ethyl ester C₁₁H₁₁N₅O₂ 253.24 Antiproliferative (under investigation)
Ethyl 5-methyl-1H-1,2,3-triazole-4-carboxylate Methyl Ethyl ester C₆H₉N₃O₂ 155.15 Synthetic intermediate
5-Chloro-1H-triazole-4-carboxylic acid ethyl ester Chloro Ethyl ester C₅H₆ClN₃O₂ 175.57 Antimicrobial (inferred)
5-Amino-1-(4-fluorophenyl)-1H-triazole-4-carboxylate Amino 4-Fluorophenyl C₁₁H₁₁FN₄O₂ 250.23 Building block for drug design
Ethyl 5-(trifluoromethyl)-1-(4-chlorophenyl)-1H-triazole-4-carboxylate Trifluoromethyl 4-Chlorophenyl C₁₂H₉ClF₃N₃O₂ 327.67 c-Met kinase inhibition (antitumor)
Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-triazole-4-carboxylate Phenylaminoethyl Ethyl ester C₁₄H₁₆N₄O₃ 288.30 69.8% inhibition of NCI-H522 lung cancer

Physicochemical Properties

  • For instance, the trifluoromethyl group in C₁₂H₉ClF₃N₃O₂ enhances lipophilicity, favoring blood-brain barrier penetration .
  • Synthetic Accessibility : The target compound’s synthesis likely involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or multi-step bromination/cyclization routes, similar to methods in . In contrast, chloro or methyl derivatives are synthesized via simpler one-pot reactions .

Antitumor Activity

  • The target compound’s phenylamino group mimics natural enzyme substrates, enabling competitive inhibition. Analogues like ethyl 5-(trifluoromethyl)-1-(4-chlorophenyl)-1H-triazole-4-carboxylate show selective inhibition of c-Met kinase (IC₅₀ = 3.1 nM) .
  • Ethyl 5-methyl-1-(thiazol-2-yl)-1H-triazole-4-carboxylate derivatives inhibit melanoma (LOX IMVI) and colon cancer cells, highlighting the importance of heterocyclic substituents .

Antimicrobial Potential

  • gambiense .

Biological Activity

5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester is a notable compound in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazole family, which is recognized for its stability and versatility in biological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, antiviral, and other pharmacological properties.

Chemical Structure and Properties

The structure of this compound consists of a triazole ring attached to a phenylamino group and an ethyl ester functional group. This configuration contributes to its biological activity by enhancing solubility and bioavailability.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of triazole derivatives. For instance, this compound has shown effectiveness against various bacterial strains. In one study, derivatives of triazole exhibited moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundActivity Against
This compoundStaphylococcus aureus, E. coli
Other Triazole DerivativesEnterobacter aerogenes, Bacillus cereus

Antiviral Activity

The antiviral potential of this compound has been investigated with promising results. Research indicates that compounds within this class can inhibit viral replication in cell cultures. Specifically, derivatives have shown activity against viruses such as the herpes simplex virus (HSV) and hepatitis A virus (HAV) .

Anticancer Properties

Triazole compounds have been explored for their anticancer effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms. The compound's ability to inhibit certain enzymes involved in cancer cell proliferation has been highlighted in several research articles .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial growth or viral replication.
  • Cell Cycle Arrest : It has been shown to interfere with the cell cycle in cancer cells, leading to increased apoptosis.
  • Antioxidant Activity : Some studies suggest that triazole derivatives exhibit antioxidant properties that contribute to their therapeutic effects.

Study on Antimicrobial Efficacy

A study conducted by Salem et al. evaluated various triazole derivatives for their antimicrobial efficacy against a range of pathogens. The results indicated that this compound had superior activity compared to other tested compounds .

Research on Antiviral Properties

In another investigation focused on antiviral activity against HSV-1, compounds similar to this compound were found to significantly reduce viral titers in infected cell cultures .

Q & A

Basic: What synthetic methodologies are commonly used to prepare 5-(phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester?

Answer:
The compound is synthesized via two primary routes:

  • Dimroth rearrangement : Reacting aryl azides with β-ketoesters under basic conditions (e.g., sodium methoxide in methanol) at reflux temperatures .
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Employing azidoacetamides and ethyl propiolate with CuI/triethylamine catalysis .
    Key optimization parameters include reaction time (30–60 min for Dimroth), solvent choice (DMSO or methanol), and catalyst loading (1–5 mol% for CuAAC). Purification often involves recrystallization from ethanol or dichloromethane/water partitioning .

Basic: How is the structural characterization of this compound performed?

Answer:

  • X-ray crystallography : Resolves solid-state conformation and supramolecular interactions (e.g., Hirshfeld surface analysis) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent effects (e.g., phenylamino proton signals at δ 7.2–7.4 ppm, triazole ring carbons at δ 140–160 ppm) .
  • LCMS/HRMS : Validates molecular weight (e.g., ESI+ m/z ~280–350 range) .

Basic: What preliminary biological activities have been reported?

Answer:
Screening against the NCI-H522 lung cancer cell line showed moderate antiproliferative activity (growth inhibition ~68–75%) . Activity is sensitive to substituent effects:

  • Position 5 modifications : Bulky groups (e.g., trifluoromethyl) reduce activity, while smaller groups (e.g., methyl) retain efficacy .
  • Ester vs. acid derivatives : Ethyl esters generally show higher cell permeability than carboxylic acids .

Advanced: How can reaction conditions be optimized to improve synthesis yields?

Answer:

  • Catalyst screening : Replace CuI with [TMDPH2]+^+[SO4]2^2− ionic liquids for faster cycloadditions .
  • Solvent effects : Use DMF or THF for Dimroth reactions to enhance solubility of azide intermediates .
  • Temperature control : Reflux at 80–100°C minimizes side products (e.g., triazole decomposition) .

Advanced: How to resolve contradictions in structure-activity relationships (SAR) for position 5 substituents?

Answer:
Contradictory SAR data (e.g., activity loss with bulky groups vs. retained activity in some analogs) arise from:

  • Cell-line specificity : NCI-H522 vs. A498 kidney cells show divergent sensitivity .
  • Conformational flexibility : Substituents may alter triazole ring planarity, affecting target binding .
    Mitigation : Perform comparative molecular field analysis (CoMFA) to map steric/electronic requirements across cell lines .

Advanced: How does conformational analysis inform drug design?

Answer:

  • Solid-state vs. solution : X-ray structures (planar triazole) differ from NMR-detected twisted conformers in solution, impacting biological interactions .
  • DFT calculations : Use ωB97x-D/6-31G(d,p)-PCM models to predict dominant conformers in physiological conditions .

Advanced: How to address data discrepancies in biological assays?

Answer:
Variability in growth inhibition (GP values ±10%) may stem from:

  • Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound uptake .
  • Metabolic stability : Ethyl ester hydrolysis rates differ across cell lines, affecting active metabolite levels .
    Validation : Use LC-MS to quantify intracellular compound concentrations and correlate with activity .

Advanced: What computational tools model triazole-protein interactions?

Answer:

  • Docking studies : AutoDock Vina or Schrödinger Suite to predict binding to targets like c-Met kinase .
  • MD simulations : GROMACS for assessing triazole flexibility in binding pockets over 100-ns trajectories .

Advanced: How to design analogs with improved potency?

Answer:

  • Bioisosteric replacement : Substitute phenylamino with thiazol-2-yl for enhanced NCI-H522 inhibition (GP ≤62%) .
  • Hybrid scaffolds : Link to pyridin-3-yl or norbornane fragments to target kidney cancer lines (e.g., A498) .

Advanced: What advanced NMR techniques resolve solution-state dynamics?

Answer:

  • NOESY/ROESY : Detect through-space correlations to map solution conformers .
  • VT-NMR : Variable-temperature studies (e.g., 25–60°C) reveal rotamer populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
Reactant of Route 2
5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester

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